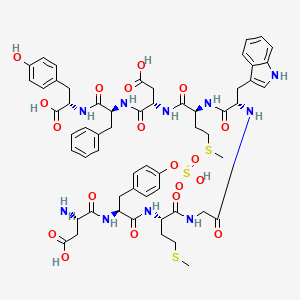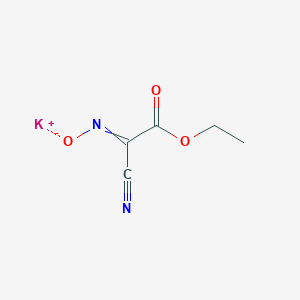![molecular formula C27H30O10 B1496049 methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B1496049.png)
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni . This compound has garnered attention due to its unique structure and significant antibacterial properties .
Métodos De Preparación
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is typically extracted from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol at 80°C, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol . The structure of swietemahalactone is confirmed through extensive spectroscopic and X-ray crystallographic methods .
Análisis De Reacciones Químicas
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway for swietemahalactone involves a semipinacol rearrangement . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has been studied for its antibacterial activity, particularly against Escherichia coli . Its unique structure and biological activity make it a valuable compound for research in medicinal chemistry and pharmacology.
Mecanismo De Acción
The antibacterial activity of swietemahalactone is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial DNA replication and protein synthesis .
Comparación Con Compuestos Similares
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure . Similar compounds include other limonoids isolated from the genus Swietenia, such as swietenine, swietenolide, and swietenolide acetate . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
Propiedades
Fórmula molecular |
C27H30O10 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25?,26+,27-/m1/s1 |
Clave InChI |
HHKXOKUGOZKYPR-MFLJVLHGSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(CC4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C |
SMILES canónico |
CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)

